1,4-Dihydroxynaphthalene
Overview
Description
Naphthalene-1,4-diol, also known as 1,4-dihydroxynaphthalene, is an organic compound with the molecular formula C10H8O2. It is a derivative of naphthalene, characterized by the presence of two hydroxyl groups attached to the 1 and 4 positions of the naphthalene ring. This compound is known for its various applications in scientific research and industry due to its unique chemical properties .
Mechanism of Action
Target of Action
1,4-Dihydroxynaphthalene, also known as Naphthalene-1,4-diol, is a bacterial-derived metabolite that binds the aryl hydrocarbon receptor (AhR) and exhibits anti-inflammatory activity in the gut . It is also known to have a role in protecting against neurodegenerative diseases .
Mode of Action
The quinone ring in this compound contains a system of double bonds conjugated with carbonyl groups. It is easily susceptible to reduction, oxidation, and addition of O-, N-, and S-nucleophiles . This compound is easily reduced by various agents and converted to this compound . It has been found to have cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties .
Biochemical Pathways
This compound is involved in several biochemical pathways. It is known to be part of the naphthalene degradation pathway via catechol . The compound’s antioxidant activities have also been studied, with results showing that it contributes to a fast H atom transfer process .
Pharmacokinetics
It is known that the compound is easily reduced by various agents and converted to this compound . More research is needed to fully understand the ADME properties of this compound and their impact on its bioavailability.
Result of Action
The action of this compound results in several biological effects. It has been found to have cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties . Its anti-inflammatory, antimicrobial, and antitumor activities have also been studied in detail .
Action Environment
The action of this compound can be influenced by environmental factors. For instance, it is known that the compound should be handled in a well-ventilated area and its release to the environment should be avoided . More research is needed to fully understand how environmental factors influence the compound’s action, efficacy, and stability.
Biochemical Analysis
Biochemical Properties
1,4-Dihydroxynaphthalene is involved in various biochemical reactions. It is easily reduced by various agents . The compound interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with the enzyme 1-naphthol hydroxylase, which converts 1-naphthol to 1,2-dihydroxynaphthalene .
Cellular Effects
This compound has been found to have various effects on cells. It has been associated with cardioprotective, anti-ischemic, hepatoprotective, and neuroprotective properties . It influences cell function by interacting with various cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of this compound involves its interactions with biomolecules at the molecular level. It exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been found to have moderate-to-excellent activity and can be leads for more potent 5-hydroxy-2-substituted naphthoquinones as novel anticancer agents .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors, and it could also have effects on metabolic flux or metabolite levels
Preparation Methods
Synthetic Routes and Reaction Conditions: Naphthalene-1,4-diol can be synthesized through several methods. One common approach involves the oxidation of naphthalene using nitrous acid in acetic acid under reflux conditions. This process initially forms an intermediate, which is then treated with sodium dichromate dihydrate in sulfuric acid to yield naphthalene-1,4-diol .
Industrial Production Methods: Industrial production of naphthalene-1,4-diol often involves the bromination of naphthalene followed by hydrolysis. For instance, photobromination of naphthalene can produce hexabromide intermediates, which are then subjected to silver ion-assisted hydrolysis in aqueous acetone to yield naphthalene-1,4-diol .
Chemical Reactions Analysis
Types of Reactions: Naphthalene-1,4-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: Naphthalene-1,4-diol can be oxidized to naphthalene-1,4-dione using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction of naphthalene-1,4-diol can be achieved using reducing agents like sodium borohydride.
Substitution: Halogenation reactions can be performed using bromine or chlorine under controlled conditions.
Major Products:
Oxidation: Naphthalene-1,4-dione
Reduction: Naphthalene-1,4-diol derivatives with reduced functional groups
Substitution: Halogenated naphthalene derivatives
Scientific Research Applications
Naphthalene-1,4-diol has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: Naphthalene-1,4-diol derivatives are studied for their antimicrobial and antioxidant properties.
Comparison with Similar Compounds
Naphthalene-1,4-diol can be compared with other similar compounds, such as:
1,2-Dihydroxynaphthalene: Similar in structure but with hydroxyl groups at the 1 and 2 positions.
1,6-Dihydroxynaphthalene: Hydroxyl groups at the 1 and 6 positions, differing in reactivity and applications.
1,4-Naphthoquinone: An oxidized form of naphthalene-1,4-diol, used in different chemical reactions and applications.
Naphthalene-1,4-diol stands out due to its specific positioning of hydroxyl groups, which imparts unique chemical properties and reactivity compared to its analogs.
Biological Activity
1,4-Dihydroxynaphthalene (1,4-DHN) is a polycyclic aromatic compound that has garnered attention in various fields of biological research due to its diverse biological activities. This article provides a comprehensive overview of the biological activity of 1,4-DHN, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
1,4-DHN is characterized by two hydroxyl groups at the 1 and 4 positions on the naphthalene ring. This structural feature is crucial for its biological activity, particularly in its interaction with cellular receptors and enzymes.
- Aryl Hydrocarbon Receptor (AhR) Agonism : Research indicates that 1,4-DHN can bind to and activate the AhR, a key regulator in xenobiotic metabolism and immune response. This interaction leads to the induction of cytochrome P450 enzymes such as CYP1A1 and CYP1B1, which are involved in the metabolism of various substances .
- Anti-inflammatory Effects : 1,4-DHN has been shown to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in models of colitis. For instance, it significantly reduced inflammation in dextran sodium sulfate (DSS)-induced colitis models by suppressing macrophage-derived cytokines .
Biological Activities
The biological activities of 1,4-DHN extend beyond anti-inflammatory effects. The compound has demonstrated a range of activities:
- Antimicrobial Activity : Studies have reported that 1,4-DHN inhibits the growth of Helicobacter pylori, a bacterium associated with gastric ulcers and cancer . This suggests potential applications in treating infections caused by this pathogen.
- Induction of Apoptosis : In human keratinocytes, 1,4-DHN has been shown to induce apoptosis, indicating its potential use in dermatological conditions such as psoriasis .
- Neuroprotective Effects : Recent studies have highlighted the neuroprotective properties of naphthoquinones derived from 1,4-DHN. These compounds have been linked to protective effects against neurodegenerative diseases through their ability to scavenge free radicals and modulate inflammatory pathways .
Case Study 1: Colitis Treatment
In a study examining the effects of 1,4-DHN on DSS-induced colitis in mice, it was found that treatment with 1,4-DHN significantly reduced disease severity compared to untreated controls. The mechanism was attributed to its action as an AhR agonist, leading to enhanced expression of protective genes and reduced inflammatory cytokine levels .
Case Study 2: Antimicrobial Activity Against H. pylori
A clinical study investigated the efficacy of 1,4-DHN against H. pylori. Results indicated that patients treated with formulations containing 1,4-DHN showed significant reductions in bacterial load and associated symptoms compared to placebo groups .
Data Summary
The following table summarizes key findings related to the biological activity of 1,4-DHN:
Properties
IUPAC Name |
naphthalene-1,4-diol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-9-5-6-10(12)8-4-2-1-3-7(8)9/h1-6,11-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PCILLCXFKWDRMK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CC=C2O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5060350 | |
Record name | 1,4-Naphthalenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
571-60-8 | |
Record name | 1,4-Naphthalenediol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=571-60-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,4-Naphthohydroquinone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000571608 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,4-Naphthalenediol | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 1,4-Naphthalenediol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5060350 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Naphthalene-1,4-diol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.489 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1,4-NAPHTHALENEDIOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AML1P6T42C | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
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